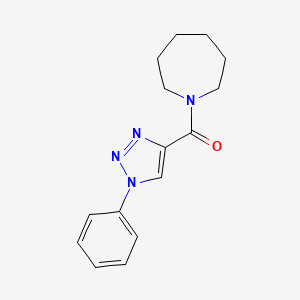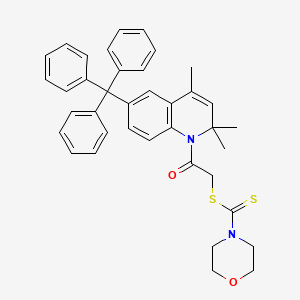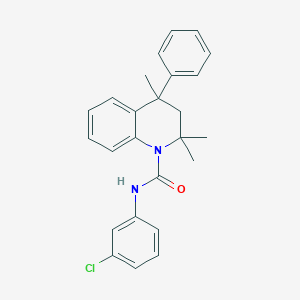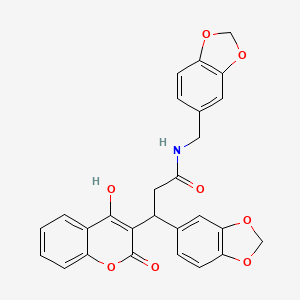
3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-13-BENZODIOXOL-5-YL)-N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that features multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and chromen-2-one derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining benzodioxole derivatives with chromen-2-one derivatives under acidic or basic conditions.
Amidation Reactions: Forming the amide bond through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2H-13-BENZODIOXOL-5-YL)-N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole structures.
Chromen-2-one Derivatives: Compounds with similar chromen-2-one structures.
Uniqueness
3-(2H-13-BENZODIOXOL-5-YL)-N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H21NO8 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C27H21NO8/c29-24(28-12-15-5-7-20-22(9-15)34-13-32-20)11-18(16-6-8-21-23(10-16)35-14-33-21)25-26(30)17-3-1-2-4-19(17)36-27(25)31/h1-10,18,30H,11-14H2,(H,28,29) |
InChI Key |
CVXGRKXCHTUPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC(C3=CC4=C(C=C3)OCO4)C5=C(C6=CC=CC=C6OC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


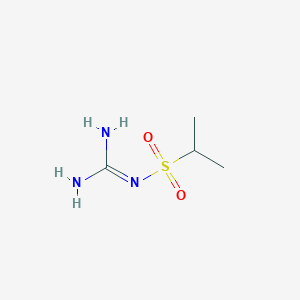
![N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide](/img/structure/B11040368.png)
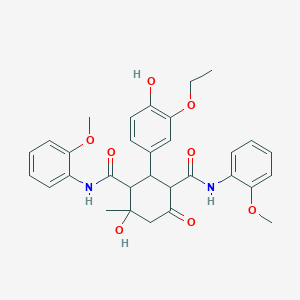
![3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11040378.png)
![6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040383.png)
![4-[(1E,3E)-1-chloro-3-hydrazinylidene-1-(4-methylphenyl)prop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11040386.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040388.png)
![3-{2-[3-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11040390.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11040392.png)
![1-hydroxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile](/img/structure/B11040396.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one](/img/structure/B11040403.png)
